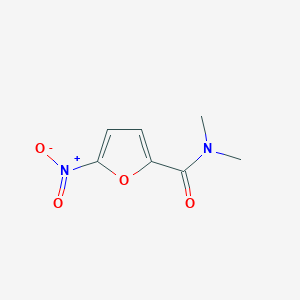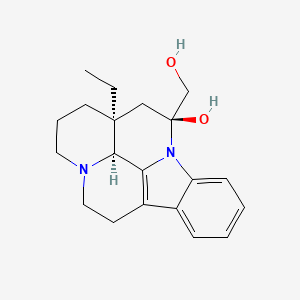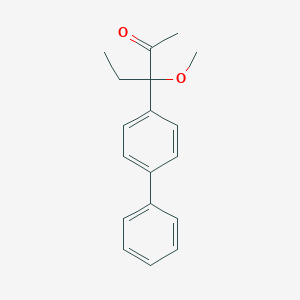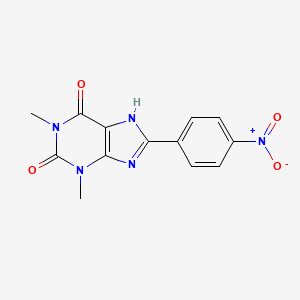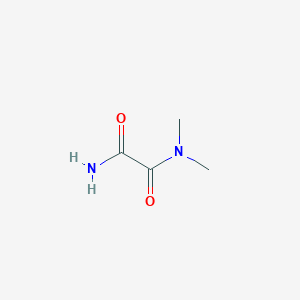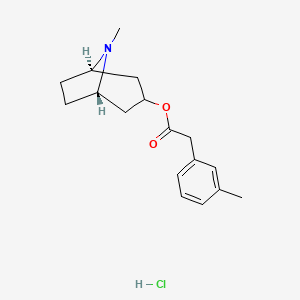
3-psi-Tropine m-tolylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-psi-Tropine m-tolylacetate hydrochloride is a tropane alkaloid derivative. Tropane alkaloids are a class of naturally occurring chemical compounds that contain a tropane ring in their structure. These compounds are known for their pharmacological properties and are found in various plants, particularly in the Solanaceae family .
Preparation Methods
The synthesis of 3-psi-Tropine m-tolylacetate hydrochloride involves several steps. One common method includes the esterification of tropine with m-tolylacetic acid, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of an acid catalyst and a suitable solvent . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-psi-Tropine m-tolylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the m-tolylacetate group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
3-psi-Tropine m-tolylacetate hydrochloride has several scientific research applications:
Biology: The compound is used in studies related to the biological activity of tropane alkaloids, particularly their interactions with biological receptors.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-psi-Tropine m-tolylacetate hydrochloride involves its interaction with muscarinic receptors in the central and peripheral nervous systems. It acts as a competitive antagonist of acetylcholine, blocking its effects and leading to various physiological responses. This mechanism is similar to that of other tropane alkaloids, such as atropine .
Comparison with Similar Compounds
3-psi-Tropine m-tolylacetate hydrochloride can be compared with other tropane alkaloids, such as:
Atropine: Known for its anticholinergic properties and used in medicine to treat bradycardia and as an antidote for organophosphate poisoning.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Cocaine: A stimulant and local anesthetic with significant abuse potential
Properties
CAS No. |
3266-14-6 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(3-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-12-4-3-5-13(8-12)9-17(19)20-16-10-14-6-7-15(11-16)18(14)2;/h3-5,8,14-16H,6-7,9-11H2,1-2H3;1H/t14-,15+,16?; |
InChI Key |
QAYLWRBKQVKUKC-JXMYBXCISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC(=O)OC2C[C@H]3CC[C@@H](C2)N3C.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC2CC3CCC(C2)N3C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


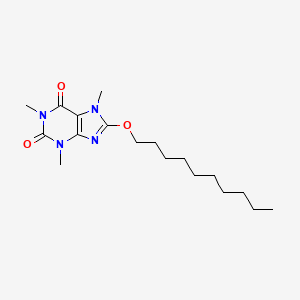
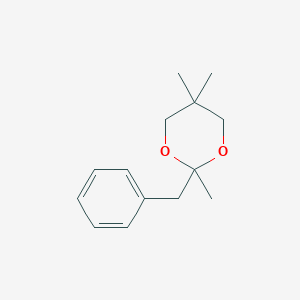
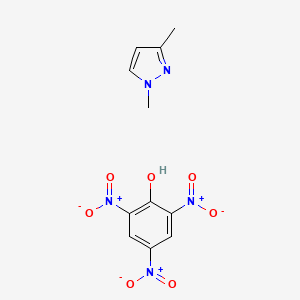
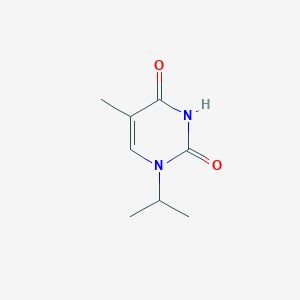
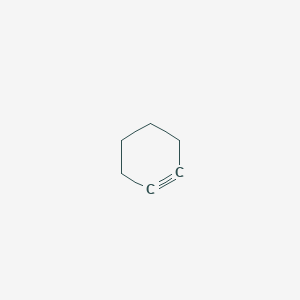
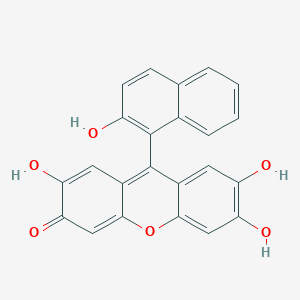
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
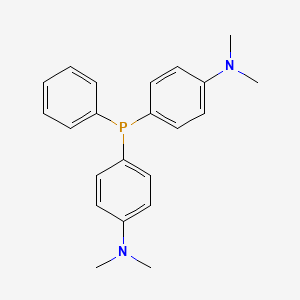
![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
